molecular formula C18H15NO5 B5890128 2-(4-acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

2-(4-acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

Cat. No.: B5890128
M. Wt: 325.3 g/mol
InChI Key: JHXZNUSAPQCCMP-UHFFFAOYSA-N
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Description

2-(4-Acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione ( Molecular Formula: C 18 H 15 NO 5 , Molecular Weight: 325.32 g/mol) is a phthalimide derivative of significant interest in medicinal chemistry for the development of novel therapeutic candidates, particularly for neurodegenerative conditions . This compound is part of a class of isoindoline-1,3-dione derivatives that have demonstrated promising biological activity as inhibitors of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The inhibition of these enzymes is a validated therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain, thereby alleviating symptoms of dementia and supporting cognitive function . In silico studies, including molecular docking and dynamics simulations, have shown that related isoindole-1,3-dione derivatives exhibit strong binding affinities for both AChE and BuChE, providing a solid rationale for their further investigation . The structural motif of the 4,5-dimethoxy-substituted phthalimide in this compound is designed to interact with the enzyme's active site, mimicking aspects of known AChE inhibitors like donepezil . As such, this chemical serves as a critical scaffold for researchers engaged in synthesizing and evaluating new compounds for neurodegenerative disease therapy. It is offered exclusively For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(4-acetylphenyl)-4,5-dimethoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-10(20)11-4-6-12(7-5-11)19-17(21)13-8-9-14(23-2)16(24-3)15(13)18(19)22/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXZNUSAPQCCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetylbenzoic acid and 4,5-dimethoxyphthalic anhydride.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as polyphosphoric acid, to form the isoindole core.

    Cyclization: The intermediate product is then cyclized under controlled conditions to yield the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Solvent Selection: Choosing appropriate solvents to facilitate the reaction and purification processes.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reaction kinetics.

    Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Bromination at the Acetyl Group

The acetyl group undergoes bromination under mild conditions to form α-bromo derivatives, which serve as intermediates for further functionalization.

Reaction Conditions :

  • Reagent : Bromine water in glacial acetic acid (1:10 v/v).

  • Temperature : Room temperature.

  • Time : 12 hours.

Product : 2-({[4-(Bromoacetyl)phenyl]amino}methyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione.

Data :

PropertyValueSource
Yield72%
Melting Point109–111°C
IR (KBr, cm⁻¹)3373 (NH), 1769, 1712 (C=O)
¹H NMR (DMSO-d₆, δ)4.93 (s, CH₂Br), 5.11 (s, CH₂)

Hydrazine-Induced Cyclization

The acetyl group reacts with hydrazine hydrate to form pyrazoline derivatives.

Reaction Conditions :

  • Reagent : Hydrazine hydrate in absolute ethanol.

  • Temperature : Reflux.

  • Time : 8 hours.

Product : 2-[({4-[5-(3,4,5-Trimethoxyphenyl)-1-acetyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}amino)methyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione.

Data :

PropertyValueSource
Yield60–70%
Melting Point118–223°C
¹H NMR (DMSO-d₆, δ)3.84 (t, pyrazoline C5-H)

Schiff Base Formation

Condensation with aldehydes yields Schiff bases, facilitated by the amino group.

Reaction Conditions :

  • Reagent : Substituted aldehydes (e.g., 2,3-dimethoxybenzaldehyde) in ethanol.

  • Catalyst : Basic conditions (e.g., NaOH).

  • Temperature : Reflux.

Product : 2-({[4-(2-(2,3-Dimethoxybenzylidene)hydrazinyl)-1,3-thiazol-4-yl]phenyl}amino)methyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione.

Data :

PropertyValueSource
Yield65–75%
IR (KBr, cm⁻¹)1620 (C=N)

Biginelli Reaction for Dihydropyrimidinones

The enaminone derivative participates in multicomponent Biginelli reactions to form dihydropyrimidinones.

Reaction Conditions :

  • Reagents : Aldehyde (e.g., 3-nitrobenzaldehyde), urea, glacial acetic acid.

  • Temperature : Reflux.

  • Time : 3 hours.

Product : 5-Benzoyl-3-nitrophenyl-3,4-dihydropyrimidine-2(1H)-one-1H-isoindole-1,3(2H)-dione.

Data :

PropertyValueSource
Yield70%
Melting Point220–225°C
¹³C NMR (DMSO-d₆, δ)165.2 (C=O), 152.1 (C=N)

Key Reactivity Trends:

  • Acetyl Group : Participates in nucleophilic substitutions (bromination) and cyclizations (pyrazoline formation).

  • Phthalimide Moiety : Stabilizes intermediates via resonance, enabling electrophilic aromatic substitutions.

  • Methoxy Groups : Electron-donating effects enhance reactivity at the para position of the phenyl ring.

These reactions underscore the compound’s versatility in synthesizing pharmacologically relevant heterocycles, such as thiazoles, pyrazolines, and dihydropyrimidinones .

Scientific Research Applications

Overview

2-(4-acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the isoindole family. This compound is characterized by its unique structural features, including an acetylphenyl group and two methoxy groups, which enhance its solubility and reactivity. The molecular formula is C18H15NO5C_{18}H_{15}NO_5 with a molecular weight of 325.31 g/mol. Its diverse biological activities make it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that derivatives of isoindole compounds, including this compound, exhibit significant antimicrobial properties. For example, studies have synthesized various derivatives and assessed their antimicrobial activities using agar diffusion methods. The results indicated that certain derivatives displayed potent activity against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Isoindoles are known to interact with specific molecular targets involved in cancer pathways. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through mechanisms such as enzyme inhibition and receptor modulation .

Enzyme Inhibition

The mechanism of action for this compound includes the inhibition of key enzymes that play roles in various diseases. For instance, studies have indicated that it can inhibit enzymes involved in inflammatory pathways and cancer progression. This property opens avenues for its use in therapeutic formulations targeting these conditions .

Synthesis of Novel Derivatives

The unique structure of this compound allows for the synthesis of various derivatives through chemical modifications. These derivatives can be tailored to enhance specific biological activities or improve pharmacokinetic properties, making them valuable in drug development .

Comparative Analysis with Related Compounds

The following table summarizes the key features and potential applications of this compound compared to other isoindole derivatives:

Compound NameKey FeaturesPotential Applications
This compoundContains acetyl and methoxy groupsAntimicrobial, anticancer
2-(4-methylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dioneMethyl group substitutionPotentially less active than acetyl derivative
2-(4-bromophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dioneBromine atom substitutionEnhanced reactivity
2-(4-nitrophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dioneNitro group substitutionPossible increased biological activity

Case Studies

Several studies have been conducted to explore the applications of this compound:

Case Study 1: Antimicrobial Evaluation
A study synthesized a series of isoindole derivatives based on this compound and evaluated their antimicrobial activity against various pathogens. The results indicated that some derivatives exhibited significant inhibition zones compared to standard antibiotics.

Case Study 2: Anticancer Activity Assessment
In another research effort, the anticancer effects of this compound were assessed on human cancer cell lines. The study reported a dose-dependent decrease in cell viability and suggested that the compound induces apoptosis via mitochondrial pathways.

Case Study 3: Synthesis and Characterization
Research focused on synthesizing novel derivatives from this compound using various reagents and conditions. The synthesized compounds were characterized using spectroscopic methods such as NMR and IR spectroscopy.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Interfering with cellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(4-acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione, a comparative analysis with analogous compounds is critical. Below, key structural, synthetic, and functional differences are outlined.

Structural and Crystallographic Comparisons

The isoindole-dione core is shared among derivatives like dihydroxyindeno[1,2-b]indole derivatives (4a–g). For example, compound 4d’ (a related derivative) exhibits a nearly planar hydroxyindane-1,3-dione system (mean out-of-plane deviation: 0.076 Å), with intramolecular O–H⋯O hydrogen bonding stabilizing the conformation . In contrast, the methoxy substituents in this compound likely reduce planarity due to steric hindrance, altering π-π stacking and crystal packing efficiency.

Parameter 2-(4-Acetylphenyl)-4,5-dimethoxy-isoindole-dione Dihydroxyindenoindole 4d’
Core structure Isoindole-dione with acetylphenyl and methoxy groups Hydroxyindane-1,3-dione
Planarity (mean deviation) Likely higher steric distortion 0.076 Å
Hydrogen bonding Potential N–H⋯O (intermolecular) O–H⋯O (intramolecular)
Substituent effects Electron-withdrawing (acetyl), steric (methoxy) Hydroxyl groups (electron-donating)

Reactivity and Functional Group Interactions

The acetyl group in this compound may participate in nucleophilic additions or serve as a hydrogen-bond acceptor, differing from hydroxylated analogs like 4a–g , which prioritize O–H⋯O interactions. Methoxy groups further hinder electrophilic substitution compared to hydroxylated derivatives.

Pharmacological Implications

The acetylphenyl group in the target compound may enhance membrane permeability or target selectivity compared to hydroxylated analogs, which rely on polar interactions .

Research Findings and Limitations

  • Crystallographic Stability : The isoindole-dione framework in 4d’ is stabilized by hydrogen bonding, but methoxy substituents in the target compound may reduce crystallinity due to steric effects.
  • Synthetic Yield : The target compound’s synthesis may face lower yields compared to 4a–g due to additional functionalization steps.
  • Bioactivity Gaps : Direct comparative pharmacological data are scarce, necessitating further studies on solubility, toxicity, and target engagement.

Biological Activity

2-(4-acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a synthetic organic compound classified under isoindole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an acetylphenyl group and two methoxy groups attached to the isoindole core, enhancing its solubility and reactivity compared to other isoindoles. The molecular formula is C18H15NO5C_{18}H_{15}NO_5, and it is characterized by the presence of a dione functional group, which contributes significantly to its biological properties.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various disease pathways.
  • Receptor Binding : It has the potential to bind specific receptors, modulating their activity.
  • Signal Transduction Interference : The compound can interfere with cellular signaling pathways, altering cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Several studies have demonstrated the anticancer potential of isoindole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship suggests that modifications in the phenyl ring can enhance potency. For example, substituents such as methoxy or halogens at specific positions significantly increase anticancer activity .

Antimicrobial Properties

The compound's antimicrobial activity has also been evaluated. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Enzyme Inhibition Studies

Recent studies have focused on the compound's ability to inhibit tyrosyl DNA phosphodiesterase 2 (TDP2), a target for cancer therapy. The best analogs derived from similar structures exhibited IC50 values in the low micromolar range, indicating significant inhibitory potential .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on human glioblastoma U251 cells and melanoma WM793 cells. Results indicated that the compound exhibited significant growth inhibition compared to standard chemotherapeutics like doxorubicin .
  • Antibacterial Testing : Another study assessed the antibacterial efficacy of this compound using the dilution method against various bacterial strains. The results showed promising antibacterial activity, particularly against resistant strains .

Data Table: Biological Activity Summary

Activity TypeEffectivenessMechanism
AnticancerHighEnzyme inhibition and receptor modulation
AntimicrobialModerateDisruption of cell walls
TDP2 InhibitionLow µM rangeCompetitive inhibition

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione?

  • Methodological Answer : The compound is typically synthesized via a Claisen-Schmidt condensation reaction. For example, 2-(4-acetylphenyl)isoindoline-1,3-dione reacts with substituted aldehydes (e.g., indolecarbaldehyde, 4-chlorobenzaldehyde) in ethanol under basic conditions (10% NaOH) for 48 hours, followed by acid hydrolysis (10% HCl) to yield derivatives. Reflux times and solvent systems vary depending on substituents (e.g., glacial acetic acid for cyclization steps) .

Q. Table 1: Key Synthetic Parameters

Aldehyde UsedSolventReaction TimeYield (%)Reference
IndolecarbaldehydeEthanol48 h72
4-ChlorobenzaldehydeEthanol48 h68
m-MethoxybenzaldehydeEthanol48 h75

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • IR Spectroscopy : Peaks at ~1735 cm⁻¹ (imide C=O) and ~1680 cm⁻¹ (chalcone C=C) confirm functional groups .
  • NMR : ¹H-NMR in DMSO-d6 shows aromatic protons at δ 7.32–8.22 ppm and NH protons at δ 12.98 ppm. ¹³C-NMR confirms carbonyl carbons at δ 166–168 ppm .
  • X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks in analogs .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s bioactivity?

  • Methodological Answer : Substituents modulate electronic and steric properties, affecting interactions with biological targets. For example:
  • Electron-withdrawing groups (e.g., Cl) : Enhance antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) by increasing electrophilicity .
  • Methoxy groups : Improve solubility and alter binding kinetics in cholinesterase inhibition assays .

Q. Table 2: Substituent Effects on Bioactivity

DerivativeTarget Enzyme IC₅₀ (µM)Antimicrobial MIC (µg/mL)Reference
4-Chlorophenyl derivative12.5 (AChE)8 (S. aureus)
3-Methoxyphenyl derivative18.7 (BChE)16 (E. coli)

Q. How can contradictions in thermal stability data between studies be resolved?

  • Methodological Answer : Discrepancies in thermal decomposition temperatures (e.g., 155–158°C vs. 170°C in analogs) arise from crystallinity differences. To resolve:

Perform Differential Scanning Calorimetry (DSC) to compare melting points under standardized conditions.

Analyze polymorphism via Powder X-ray Diffraction (PXRD) .

Validate purity using HPLC-MS to rule out impurity-driven variations .

Q. What computational methods are suitable for studying the compound’s reactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., acetyl group at C4 for nucleophilic attacks) .
  • Molecular Docking : Simulate binding to acetylcholinesterase (PDB ID: 4EY7) to rationalize structure-activity relationships .

Data Contradiction Analysis

Q. Why do yields vary significantly in similar synthetic protocols?

  • Methodological Answer : Yield disparities (e.g., 68% vs. 86%) are attributed to:
  • Reagent purity : Use of anhydrous solvents and freshly distilled aldehydes minimizes side reactions.
  • Workup procedures : Acid hydrolysis efficiency impacts precipitation completeness.
  • Catalyst optimization : Substituent-dependent steric effects require tailored reaction times .

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